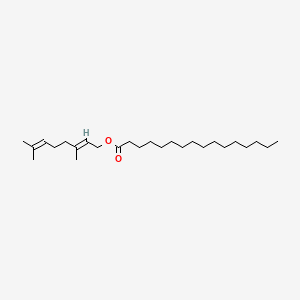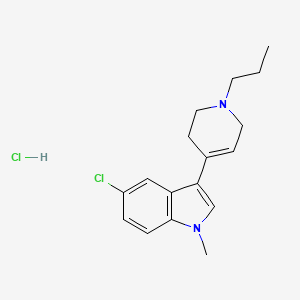
1H-Indole, 5-chloro-1-methyl-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 5-chloro-1-methyl-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and a propyl-tetrahydropyridinyl group at the 3-position. The monohydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 5-chloro-1-methyl-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include indole derivatives, which undergo chlorination, methylation, and subsequent coupling with a propyl-tetrahydropyridinyl group. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The final product is often purified through crystallization, filtration, and drying processes to obtain the monohydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 5-chloro-1-methyl-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
1H-Indole, 5-chloro-1-methyl-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 5-chloro-1-methyl-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 5-chloro-1-methyl-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride: The parent compound.
1H-Indole, 5-chloro-1-methyl-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-: The non-hydrochloride form.
1H-Indole, 5-chloro-1-methyl-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, dihydrochloride: The dihydrochloride form.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the monohydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
109793-81-9 |
|---|---|
Molecular Formula |
C17H22Cl2N2 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)indole;hydrochloride |
InChI |
InChI=1S/C17H21ClN2.ClH/c1-3-8-20-9-6-13(7-10-20)16-12-19(2)17-5-4-14(18)11-15(16)17;/h4-6,11-12H,3,7-10H2,1-2H3;1H |
InChI Key |
GSVYTOVUBNAJMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(=CC1)C2=CN(C3=C2C=C(C=C3)Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


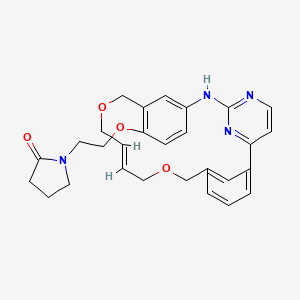
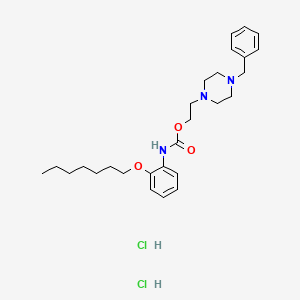


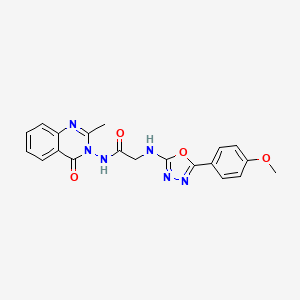
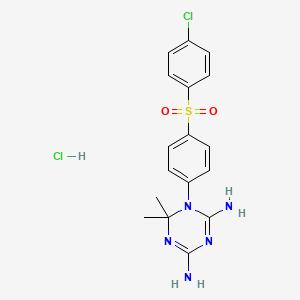
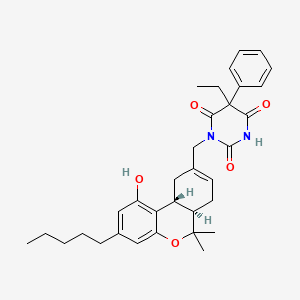
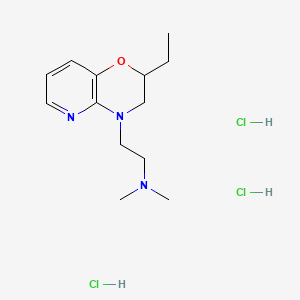
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

